

Application Notes and Protocols for S65487 in Phase I Clinical Trials

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Compound of Interest

Compound Name: S65487

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These application notes provide a detailed overview of the available information on the dosage and administration of **S65487**, an investigational B-cell lymphoma-2 (Bcl-2) inhibitor, in its Phase I clinical trials. The information is compiled from publicly available clinical trial records and conference presentations.

Introduction to S65487

S65487 is a potent and selective second-generation Bcl-2 inhibitor. It is the prodrug of S55746 and has demonstrated activity against wild-type Bcl-2 as well as mutations that confer resistance to venetoclax, such as G101V and D103Y. By binding to the BH3 hydrophobic groove of Bcl-2, **S65487** induces apoptosis in cancer cells that are dependent on Bcl-2 for survival. Preclinical studies have shown its potential in various hematological malignancies.

S65487 Phase I Clinical Trial Landscape

Two key Phase I clinical trials have investigated **S65487**:

- Monotherapy Trial (NCT03755154): A study of **S65487** as a single agent in patients with relapsed or refractory Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM), or Chronic Lymphocytic Leukemia (CLL). This trial was prematurely terminated for strategic reasons due to limited efficacy in the monotherapy setting, not due to safety concerns.^[1]

- Combination Therapy Trial (NCT04742101/CL1-65487-003): A Phase I/II study evaluating **S65487** in combination with azacitidine in adult patients with previously untreated AML who are not eligible for intensive chemotherapy.[2][3][4] This trial is ongoing and has provided the most detailed public information regarding **S65487** dosage.

Quantitative Data from Phase I Clinical Trials

The following tables summarize the dosing information for the Phase I portion of the **S65487** and azacitidine combination study in untreated AML patients (NCT04742101).

Table 1: **S65487** Administration Schedules in Combination with Azacitidine

Schedule	S65487 Dosing Days (in a 28-day cycle)	Rationale
Schedule 1	Day 1, 8, 15, 22 (Weekly)	Initial exploration of safety and tolerability.
Schedule 2	Day 1, 3, 5, 8	Intensified schedule to increase concurrent administration with azacitidine and potential synergism.
Schedule 3	Day 1 through 5, 8, 9	Further intensified schedule to maximize potential synergy with azacitidine.

Note: The study protocol indicated that the testing of Schedule 1 was expected to be limited due to anticipated low synergism with azacitidine.

Unfortunately, specific dose levels (e.g., in mg or mg/kg) for the dose-escalation cohorts, the number of patients treated at each dose level, and the observed dose-limiting toxicities (DLTs) have not been made publicly available in the reviewed search results. The primary objective of the Phase I part of this study is to determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D).

Experimental Protocols

Patient Population (NCT04742101)

The study enrolled adult patients (≥ 18 years old) with previously untreated de novo or secondary AML who were not eligible for standard intensive chemotherapy.

Drug Administration Protocol (NCT04742101)

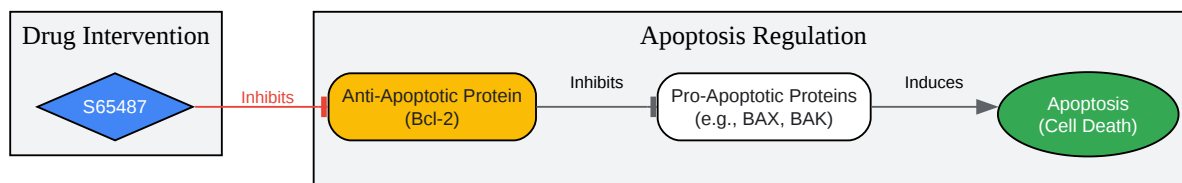
- **S65487**: Administered as an intravenous (IV) infusion over 30 minutes.
- Azacitidine: Administered at a dose of 75 mg/m² either subcutaneously (SC) or intravenously (IV) for 7 consecutive days at the beginning of each 28-day cycle.
- Dosing Sequence: When administered on the same day, **S65487** is given first, followed by azacitidine within 30 to 60 minutes.
- Dose Escalation: The Phase I portion of the study employed a dose-escalation design to determine the MTD. A ramp-up dose of **S65487** was administered on the first two days of the first cycle. The dose escalation of **S65487** was guided by an adaptive Bayesian Logistic Regression Model with overdose control.

Safety and Efficacy Assessments

- Primary Objective (Phase I): To determine the safety, tolerability, MTD, and/or RP2D of **S65487** in combination with azacitidine.
- Dose-Limiting Toxicities (DLTs): Monitored during the first cycle of treatment to guide dose escalation.
- Pharmacokinetics: A secondary objective in both the Phase I and II parts of the study.

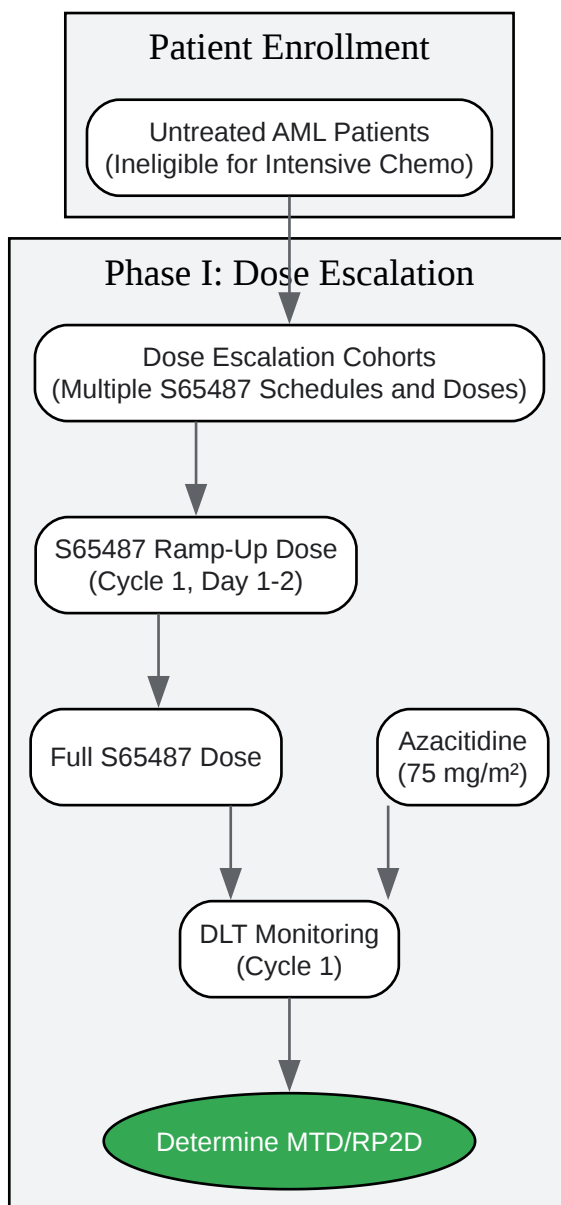
Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of **S65487** and the experimental workflow of the Phase I combination trial.



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Caption: Mechanism of action of **S65487** as a Bcl-2 inhibitor to induce apoptosis.



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Caption: Experimental workflow for the Phase I dose-escalation part of the **S65487** and azacitidine combination trial.

Conclusion

The Phase I clinical trial of **S65487** in combination with azacitidine (NCT04742101) is a key ongoing study providing insights into the potential of this second-generation Bcl-2 inhibitor. While the detailed dose-escalation data is not yet publicly available, the study design with

multiple administration schedules and a ramp-up dosing strategy highlights a careful approach to optimizing the therapeutic window of **S65487** in a vulnerable patient population. The termination of the monotherapy trial suggests that the future of **S65487** likely lies in combination therapies. Further results from the combination study, particularly the determined MTD/RP2D and associated efficacy data, are eagerly awaited by the research and clinical communities.

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References

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